Superior Lipophilicity (LogP) for Enhanced Membrane Permeability and Organic Phase Partitioning
3-Chloro-2-methylphenyl methyl sulfide exhibits a significantly higher calculated LogP (3.75) compared to its unsubstituted parent compound, methyl phenyl sulfide (LogP ~2.9) . This increased lipophilicity is a direct consequence of the combined electron-withdrawing (chlorine) and lipophilic (methyl) substituents on the aromatic ring, which reduces polarity and enhances solubility in non-polar media [1]. The difference of +0.85 LogP units translates to a ~7-fold increase in the partition coefficient (P), meaning the compound is substantially more lipophilic and will preferentially partition into organic phases or biological membranes [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.75 |
| Comparator Or Baseline | Methyl phenyl sulfide (CAS 100-68-5), LogP = 2.9 |
| Quantified Difference | +0.85 LogP units (~7-fold higher partition coefficient) |
| Conditions | Calculated value (chemSrc, ChemicalBook) |
Why This Matters
Higher LogP directly impacts a compound's bioavailability, membrane transport, and extraction efficiency in biphasic systems, making this compound a superior choice for designing lipophilic drug candidates or for reactions requiring efficient organic-phase transfer.
- [1] SIELC. 4-Chlorophenyl methyl sulfide. Product Page. View Source
- [2] ChemSrc. 3-氯-2-甲基苯基甲硫醚. CAS No. 82961-52-2. View Source
